molecular formula C7H16N2O B15240403 N'-hydroxy-4,4-dimethylpentanimidamide

N'-hydroxy-4,4-dimethylpentanimidamide

Cat. No.: B15240403
M. Wt: 144.21 g/mol
InChI Key: GXZSFMWEFRMRKR-UHFFFAOYSA-N
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Description

N'-Hydroxy-4,4-dimethylpentanimidamide is a substituted amidine derivative characterized by a pentanimidamide backbone (five-carbon chain) with two methyl groups at the 4,4 positions and an N'-hydroxy functional group. The compound’s synthesis likely involves amidoxime formation from a nitrile precursor followed by alkylation or condensation reactions, analogous to methods described for related amidines (e.g., coupling of amines with acyl chlorides) .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N'-hydroxy-4,4-dimethylpentanimidamide

InChI

InChI=1S/C7H16N2O/c1-7(2,3)5-4-6(8)9-10/h10H,4-5H2,1-3H3,(H2,8,9)

InChI Key

GXZSFMWEFRMRKR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)CC/C(=N/O)/N

Canonical SMILES

CC(C)(C)CCC(=NO)N

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Formula Molecular Weight Applications/Synthesis Reference
N,N'-Propane-1,3-diylbis(4-cyanobenzamide) Bis-cyano benzamide linked by propane diamine C₂₀H₁₈N₄O₂ 354.39 Antimicrobial activity; synthesized via diamine and 4-cyanobenzoyl chloride coupling
Methanimidamide derivatives (e.g., N'-[4-cyano-1-benzyltriazol-5-yl]-N,N-dimethyl) Triazole ring with cyano and benzyl groups C₁₃H₁₄N₆ 254.29 Synthetic intermediates for heterocyclic compounds; Cu-catalyzed cycloaddition
(Z)-N'-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide Dihydropyridine ring with carboximidamide C₉H₁₂N₃O₂ 194.21 (est.) Medicinal chemistry (hypothetical anti-inflammatory use)
N'-Hydroxy-4,4-dimethylpentanimidamide Aliphatic chain with 4,4-dimethyl and N'-hydroxy groups C₇H₁₅N₂O 143.21 (est.) Potential antimicrobial/antiparasitic agent (inferred from amidine class)

Key Observations :

  • Backbone Flexibility: Unlike rigid aromatic or heterocyclic analogs (e.g., triazole or dihydropyridine derivatives), this compound’s aliphatic chain may enhance solubility in nonpolar environments but reduce target specificity .
  • Functional Groups: The N'-hydroxy group confers chelating properties, similar to hydroxamic acids, which are pivotal in metalloenzyme inhibition. This contrasts with cyano or benzyl groups in analogs, which prioritize electrophilic reactivity .

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